3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one features a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a piperidine ring substituted at the 1-position by a 2-(ethylthio)benzoyl group. This structure combines a heterocyclic scaffold known for diverse bioactivity with a sulfur-containing benzoyl-piperidine moiety, which may enhance pharmacokinetic properties such as solubility and target binding .
Properties
IUPAC Name |
3-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-28-18-8-4-3-6-16(18)20(26)24-12-9-15(10-13-24)25-14-23-19-17(21(25)27)7-5-11-22-19/h3-8,11,14-15H,2,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGMXSKSIWVSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Piperidine Derivative: : The synthesis typically begins with the formation of a piperidine derivative. A common method involves the reaction of piperidine with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Introduction of Ethylthio Group: : This step includes the nucleophilic substitution of an ethylthio group onto the benzoyl ring. This can be achieved using ethylthiolate in the presence of a mild base under controlled temperature conditions.
Cyclization to Form Pyrido-Pyrimidinone Core: : The final step involves the cyclization of the intermediate compounds to form the pyrido-pyrimidinone core. This is usually done through a multi-step reaction involving cyclization reagents like polyphosphoric acid or other suitable catalysts.
Industrial Production Methods
On an industrial scale, the synthesis might involve optimized processes such as:
Continuous flow reactions to ensure uniform reaction conditions.
Use of catalysts to lower the energy requirements.
Purification steps employing crystallization or chromatography techniques to achieve high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the ethylthio group, to form sulfoxides or sulfones. Reagents like hydrogen peroxide or m-chloroperbenzoic acid are often used.
Reduction: : Reduction reactions can target the carbonyl group of the benzoyl moiety, transforming it into the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, alkylating agents.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Substituted piperidines and pyrido-pyrimidinones.
Scientific Research Applications
3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has found applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a modulator of biochemical pathways.
Medicine: : Explored for its therapeutic potential, particularly in the context of anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The ethylthio group and pyrido-pyrimidinone core are critical for its binding affinity and specificity. It can modulate pathways involved in cell proliferation, apoptosis, or signal transduction, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
The pyrido[2,3-d]pyrimidinone core is a privileged scaffold in medicinal chemistry. Key modifications and their impacts include:
- Key Insight: The pyrido[2,3-d]pyrimidinone core tolerates diverse substitutions (e.g., hydrazinyl, thiazole, pyrazole) without losing bioactivity. The 3-position (N-substitution) is critical for modulating cytotoxicity, as seen in K1-K5, while 8-substitutions (e.g., 53d) improve cell permeability .
Piperidine Ring Modifications
The piperidine moiety in the target compound is substituted with a 2-(ethylthio)benzoyl group. Similar piperidine-containing analogs include:
- Key Insight : Electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl-piperidine moiety enhance kinase affinity, while ethylthio groups (as in the target compound) may improve lipophilicity and membrane penetration .
Sulfur-Containing Substituents
The ethylthio group in the target compound contrasts with other sulfur-based modifications:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?
The synthesis typically involves multi-step reactions, including coupling of the pyrido[2,3-d]pyrimidin-4(3H)-one core with functionalized piperidine derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for facilitating nucleophilic substitutions .
- Temperature control : Reflux conditions (e.g., 80–120°C) are often required for cyclization steps .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) may enhance reaction efficiency .
Q. How can the structural integrity of this compound be confirmed after synthesis?
A combination of spectroscopic and analytical methods is recommended:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
- X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly for chiral centers .
- IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
